molecular formula C9H14O3 B1623323 3-methylbut-2-enyl 3-oxobutanoate CAS No. 21597-32-0

3-methylbut-2-enyl 3-oxobutanoate

Cat. No. B1623323
Key on ui cas rn: 21597-32-0
M. Wt: 170.21 g/mol
InChI Key: HWIAQCZAVCBIHB-UHFFFAOYSA-N
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Patent
US04254282

Procedure details

A mixture of 3-methyl-2-buten-1-ol (21.2 g, 0.25 mole) and anhydrous sodium acetate (0.1 g) was cooled to 0°. Diketene (36 ml, 0.3 mole) was added dropwise over a period of 1.5 to 2 hours. The reaction mixture was then heated to 75°-80°, and this temperature was maintained for one hour. The mixture was diluted with ether. The ethereal solution was washed successively with aqueous 1 N hydrochloric acid, saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride, and then dried over magnesium sulfate. The ether was evaporated, leaving a residue which was distilled under vacuum, affording 3-methyl-2-butenyl acetoacetate (32.1 g, 76% yield); bp 114°-117°/18-19 mm.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4][OH:5].[CH2:7]=[C:8]1[O:12][C:10](=[O:11])[CH2:9]1>CCOCC.C([O-])(=O)C.[Na+]>[C:10]([O:5][CH2:4][CH:3]=[C:2]([CH3:6])[CH3:1])(=[O:11])[CH2:9][C:8]([CH3:7])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
CC(=CCO)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
C=C1CC(=O)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 75°-80°
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for one hour
Duration
1 h
WASH
Type
WASH
Details
The ethereal solution was washed successively with aqueous 1 N hydrochloric acid, saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ether was evaporated
CUSTOM
Type
CUSTOM
Details
leaving a residue which
DISTILLATION
Type
DISTILLATION
Details
was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.1 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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